molecular formula C8H13NO2 B2933484 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1248611-91-7

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2933484
CAS No.: 1248611-91-7
M. Wt: 155.197
InChI Key: XETQKJFYJWBAHY-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . Its structure features a pyrrolidine ring, a versatile nitrogen heterocycle of significant importance in medicinal chemistry and drug discovery . The molecule is further functionalized with a hydroxymethyl group and a prop-2-en-1-one (acryloyl) moiety, making it a valuable building block for the synthesis of more complex molecules. Pyrrolidine derivatives are recognized as key structural components in a wide range of biologically active compounds and are frequently employed in asymmetric synthesis . The specific substitution pattern on this molecule suggests its primary research value lies in its potential as a synthetic intermediate. It can be utilized in the development of novel pharmaceutical candidates, particularly in constructing key dopaminergic or opioid pharmacophores for central nervous system (CNS) drug discovery, as seen in related chemical structures . The compound is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h2,7,10H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETQKJFYJWBAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under controlled conditions. One common method includes the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and solvents like ethanol or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes key analogs and their distinguishing features:

Compound Name Heterocycle Substituents/Modifications Key Properties/Applications Reference IDs
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one Pyrrolidine Hydroxymethyl at pyrrolidine C3; propenone Enhanced solubility; potential drug scaffold
(E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one Pyrrolidine 4-Nitrophenyl at propenone C3 Strong electron-withdrawing group; crystallography studies
(E)-3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (52) Pyrrolidine Methoxy and trimethoxyphenyl groups Selective estrogen receptor ligand conjugate
1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one Azetidine Smaller 4-membered ring; hydroxymethyl Altered conformational flexibility
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one Pyrrolidine Saturated propanone (no double bond) Reduced reactivity; stable hydrogen bonding
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one None (indole) Dimethylamino group; indole substituent Intermediate in osimertinib synthesis

Electronic and Reactivity Comparisons

  • Enone Reactivity: The α,β-unsaturated ketone in propenones (e.g., ) enables conjugation and electrophilic reactivity. Saturated analogs like 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one lack this reactivity .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity of the enone. Bulky aryl groups (e.g., trimethoxyphenyl in ) improve target specificity in receptor binding.

Biological Activity

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, with the CAS number 1248611-91-7, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.19 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a prop-2-en-1-one moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an inhibitor or activator of specific enzymes involved in metabolic pathways. Research indicates that the compound could potentially inhibit enzymes linked to cancer proliferation and microbial resistance mechanisms, suggesting its role in anticancer and antimicrobial applications .

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The presence of the hydroxymethyl group enhances its interaction with microbial cell walls, potentially disrupting their integrity .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Its structural features allow it to engage with targets implicated in cancer cell growth and survival. For instance, it has been suggested that the compound can induce apoptosis in certain cancer cell lines by modulating key signaling pathways .

Case Studies and Experimental Evidence

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

  • Anticancer Studies : In vitro studies demonstrated that similar pyrrolidine derivatives can inhibit tumor growth in various cancer models. These compounds were shown to induce cell cycle arrest and apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : A study focusing on structure-activity relationships found that modifications in the pyrrolidine ring significantly affected antimicrobial potency against Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Research indicated that the compound might inhibit specific enzymes involved in the biosynthesis of essential bacterial components, thereby exerting its antimicrobial effects .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingEnzyme inhibition, apoptosis induction
1-(Pyrrolidin-1-yl)prop-2-en-1-oneLowLimitedNon-specific interactions
3-(Hydroxymethyl)pyrrolidineHighModerateCell wall synthesis inhibition

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